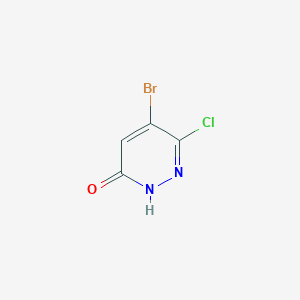

5-Bromo-6-chloropyridazin-3-ol

Description

Properties

Molecular Formula |

C4H2BrClN2O |

|---|---|

Molecular Weight |

209.43 g/mol |

IUPAC Name |

4-bromo-3-chloro-1H-pyridazin-6-one |

InChI |

InChI=1S/C4H2BrClN2O/c5-2-1-3(9)7-8-4(2)6/h1H,(H,7,9) |

InChI Key |

GYOVABSZXRJDQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NNC1=O)Cl)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The following compounds share a pyridazine or pyridine backbone with halogen and functional group substitutions. Key differences in substituents, positions, and properties are highlighted:

Table 1: Comparative Analysis of 5-Bromo-6-chloropyridazin-3-ol and Analogues

Functional and Reactivity Differences

Halogen Effects: Fluorine vs. Iodine Substitution: 5-Bromo-2,6-diiodopyridin-3-ol’s higher molecular weight (401.89 g/mol) and steric bulk may reduce solubility but enhance binding in hydrophobic enzyme pockets .

Functional Group Variations: Hydroxyl (-OH) vs. Ketone (=O): 4-Bromo-6-chloropyridazin-3(2H)-one replaces the hydroxyl group with a ketone, altering hydrogen-bonding capacity and acidity (pKa ~8–10 for ketones vs. ~10–12 for phenols) . Nitro (-NO₂) Addition: The nitro group in 5-Bromo-6-chloro-2-nitropyridin-3-ol increases electrophilicity, making it reactive in nucleophilic aromatic substitution reactions .

Carboxylic Acid Derivative :

Research and Application Insights

- Pharmaceutical Intermediates : Fluorinated and chlorinated derivatives (e.g., 5-Bromo-6-fluoropyridin-3-ol) are prioritized in drug discovery for their balance of lipophilicity and metabolic stability .

- Synthetic Utility : Nitro-substituted derivatives serve as key intermediates for further functionalization, such as amination or reduction .

- Structural Similarity: 4-Bromo-6-chloropyridazin-3(2H)-one’s high similarity score (0.87) to other pyridazinones suggests overlapping biological targets, such as kinase inhibition .

Preparation Methods

Halogenation of Pyridazin-3-ol Derivatives

- Starting Material: Pyridazin-3-ol or 2-hydroxy-5-nitropyridine derivatives.

- Halogenation Agents: Bromine and chlorine sources are used to introduce the respective halogens at the 5 and 6 positions.

- Reaction Conditions: Typically carried out in organic solvents such as tetrahydrofuran (THF), sometimes at low temperatures (0°C) initially, then warmed to room temperature.

- Catalysts: Triphenylphosphine and diethyl azodicarboxylate (DEAD) have been employed in coupling reactions involving 5-bromo-6-chloropyridazin-3-ol as an intermediate.

Specific Synthetic Route Example

A documented method involves the preparation of 5-bromo-6-chloropyridin-3-ol as a precursor for further functionalization:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Diethyl azodicarboxylate (DEAD), triphenylphosphine, THF, 0°C to RT | Formation of intermediate by reaction with 5-bromo-6-chloropyridin-3-ol and 1-BOC-2-(S)-azetidinemethanol | Reaction mixture stirred overnight; solvent removal and silica gel chromatography for purification |

| 2 | Chromatography with chloroform:methanol (100:1) | Isolation of 5-bromo-6-chloro-3-(1-BOC-2-(S)-azetidinylmethoxy)pyridine | Mass spectrometry confirmed product (M+H)+ at m/z 377, 379 |

Reaction Conditions and Yields

| Parameter | Details |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Initially 0°C, then warmed to room temperature |

| Reaction Time | Overnight stirring (approx. 12-16 hours) |

| Purification | Silica gel chromatography with chloroform:methanol (100:1) |

| Yield | Approximately 66% for the intermediate coupling product involving 5-bromo-6-chloropyridazin-3-ol |

Alternative Synthetic Strategies

Though direct halogenation routes are common, other synthetic strategies include:

- Starting from 2-hydroxy-5-nitropyridine: This precursor is halogenated and then reduced or modified to yield the target compound.

- Use of protected intermediates: For example, 1-BOC-2-(S)-azetidinemethanol is used in coupling reactions with 5-bromo-6-chloropyridazin-3-ol to form functionalized derivatives.

- Catalytic halogenation: Employing catalysts to improve selectivity and yield in halogenation steps.

Summary Table of Preparation Method

| Step | Starting Material | Reagents | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 2-Hydroxy-5-nitropyridine | Bromine, Chlorine | Controlled halogenation | 5-Bromo-6-chloropyridazin-3-ol | Not specified | Established synthetic route (Koch & Schnatterer, 1990) |

| 2 | 5-Bromo-6-chloropyridazin-3-ol | Triphenylphosphine, DEAD, 1-BOC-2-(S)-azetidinemethanol | THF, 0°C to RT, overnight | 5-Bromo-6-chloro-3-(1-BOC-2-(S)-azetidinylmethoxy)pyridine | ~66 | Purified by silica gel chromatography |

Research Findings and Notes

- The preparation of 5-bromo-6-chloropyridazin-3-ol is well-documented as a key intermediate in the synthesis of more complex heterocyclic compounds.

- The use of triphenylphosphine and DEAD in THF solvent is a common approach for coupling reactions involving this compound.

- Reaction conditions are mild, with low temperature initiation and room temperature completion to optimize yield and purity.

- Purification by chromatography using chloroform:methanol mixtures is effective for isolating the desired product.

- The compound serves as a versatile building block in medicinal chemistry, especially for synthesizing azetidine-substituted derivatives.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-6-chloropyridazin-3-ol, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves halogenation and hydroxylation of pyridazine precursors. For example, alkylation of halogenated pyridazine derivatives (e.g., 5-bromo-2-chloropyridin-3-amine) with hydroxylating agents in the presence of a base (e.g., NaOH or KOH) can yield the target compound . Optimization should focus on temperature control (e.g., 0–80°C for halogen stability) and solvent selection (polar aprotic solvents like DMF enhance reactivity). Catalytic methods using transition metals (e.g., Pd for cross-coupling) may improve regioselectivity. Monitor reaction progress via TLC or HPLC (≥95% purity threshold recommended) .

Q. How should researchers characterize the purity and structural integrity of 5-Bromo-6-chloropyridazin-3-ol?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Assess purity with a C18 column and UV detection (λ = 254 nm), comparing retention times to standards .

- NMR : Confirm structure via H/C NMR. Key signals include aromatic protons (δ 7.5–8.5 ppm for pyridazine) and hydroxyl protons (broad singlet, δ 5–6 ppm) .

- Mass Spectrometry : ESI-MS should show [M+H] at m/z 209 (CHBrClNO). Validate isotopic patterns for Br/Cl .

Q. What storage conditions are critical for maintaining the stability of 5-Bromo-6-chloropyridazin-3-ol?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent thermal decomposition and photodegradation. For long-term stability, use desiccants (e.g., silica gel) to avoid hydrolysis of the hydroxyl group. Degradation products (e.g., dehalogenated derivatives) can be monitored via periodic HPLC analysis .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of 5-Bromo-6-chloropyridazin-3-ol in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density and identify reactive sites. For example, the C-6 chlorine atom may exhibit higher electrophilicity due to adjacent electron-withdrawing groups (Br, hydroxyl). Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities with biological targets, guiding functionalization strategies .

Q. What strategies resolve contradictions in spectral data when synthesizing halogenated pyridazine derivatives?

- Methodological Answer : Contradictions often arise from isomeric impurities or solvent effects. For example:

- Regioisomers : Use 2D NMR (COSY, HSQC) to distinguish between 5-bromo-6-chloro and 6-bromo-5-chloro isomers .

- Solvent Artifacts : Compare NMR spectra in deuterated DMSO vs. CDCl; hydroxyl protons may shift due to hydrogen bonding .

- Mass Fragmentation : HRMS can differentiate isobaric species (e.g., Br vs. Cl isotopic patterns) .

Q. How can researchers design experiments to probe the tautomeric behavior of 5-Bromo-6-chloropyridazin-3-ol in solution?

- Methodological Answer :

- Variable Temperature NMR : Monitor proton shifts between 25°C and 60°C to detect keto-enol tautomerism.

- pH-Dependent UV-Vis : Track absorbance changes (e.g., 270–300 nm) across pH 2–12. The hydroxyl group’s pKa (~8–10) influences tautomeric equilibrium .

- X-ray Crystallography : Resolve solid-state tautomeric forms. Halogen bonding may stabilize specific conformations .

Q. What experimental controls are essential when studying the catalytic activity of 5-Bromo-6-chloropyridazin-3-ol in cross-coupling reactions?

- Methodological Answer :

- Negative Controls : Run reactions without catalysts (e.g., Pd) to rule out non-catalytic pathways.

- Isotopic Labeling : Use C-labeled substrates to trace regioselectivity in Suzuki-Miyaura couplings.

- Kinetic Profiling : Measure turnover frequency (TOF) under varying temperatures (25–100°C) and solvent polarities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.